N-(2,5-difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

c-Met kinase Structure-Activity Relationship Fluorine substitution

N-(2,5-Difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide (CAS 1797888-77-7, PubChem CID is a synthetic small molecule comprising a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl (pyridazinone) core linked via a propanamide spacer to a 2,5-difluorophenyl ring. The compound has a molecular formula of C₁₄H₁₃F₂N₃O₂, molecular weight of 293.27 g/mol, computed XLogP3-AA of 0.7, and one hydrogen bond donor.

Molecular Formula C14H13F2N3O2
Molecular Weight 293.274
CAS No. 1797888-77-7
Cat. No. B2666087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
CAS1797888-77-7
Molecular FormulaC14H13F2N3O2
Molecular Weight293.274
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)CCC(=O)NC2=C(C=CC(=C2)F)F
InChIInChI=1S/C14H13F2N3O2/c1-19-14(21)7-4-10(18-19)3-6-13(20)17-12-8-9(15)2-5-11(12)16/h2,4-5,7-8H,3,6H2,1H3,(H,17,20)
InChIKeyHIWYYFMYJLQINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide (CAS 1797888-77-7): Core Scaffold and Procurement Identity


N-(2,5-Difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide (CAS 1797888-77-7, PubChem CID 71810801) is a synthetic small molecule comprising a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl (pyridazinone) core linked via a propanamide spacer to a 2,5-difluorophenyl ring [1]. The compound has a molecular formula of C₁₄H₁₃F₂N₃O₂, molecular weight of 293.27 g/mol, computed XLogP3-AA of 0.7, and one hydrogen bond donor [1]. It is listed in the ChemBridge (ID 9242780) and Vitas M Labs (ID STL572824) screening collections . The pyridazinone scaffold is a validated pharmacophore with demonstrated sub-nanomolar to nanomolar potency against c-Met kinase in multiple published series [2], though no target-specific biological activity data have been published for this specific compound as of the search date.

Why N-(2,5-Difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide Cannot Be Arbitrarily Substituted with In-Class Analogs


Within the 6-oxo-1,6-dihydropyridazin-3-yl propanamide chemotype, even minor alterations to the N-aryl substitution pattern profoundly affect biological activity. Published structure-activity relationship (SAR) data for the closely related pyridazinone c-Met inhibitor series demonstrate that the identity and position of fluorine substituents on the phenyl ring directly modulate both biochemical potency and physicochemical properties such as logD and kinetic solubility [1]. In the propanamide-linked pyridazinone class, the linker length itself is a critical determinant: propanamides have been shown to exhibit generally higher antinociceptive potency than their acetamide counterparts in head-to-head comparisons [2]. The 2,5-difluorophenyl motif—as opposed to alternative substitution patterns such as 3,5-difluorophenyl, 2,4-difluorophenyl, or non-fluorinated phenyl—presents a unique combination of electronic effects (withdrawing), steric profile, and hydrogen-bonding capacity that cannot be replicated by generic substitution, underscoring the need for compound-specific procurement in SAR and lead-optimization campaigns [1][3].

Product-Specific Quantitative Differentiation Evidence for N-(2,5-Difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide


2,5-Difluorophenyl Substitution: Distinct SAR from 3,5-Difluorophenyl Isomers in Pyridazinone c-Met Inhibitors

In the Merck Serono pyridazinone c-Met inhibitor optimization program, the difluorophenyl substituent identity and regiochemistry were critical SAR parameters. The difluorophenyl pyridazinone 47 (bearing a 3,5-difluorophenyl or 2,5-difluorophenyl motif, depending on the specific analog) exhibited a c-Met biochemical IC₅₀ in the low nanomolar range [1]. The key comparator N-(3,5-difluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanamide (ChemBridge 9242780 / eMolecules 32361984) represents a regioisomeric pair to the target compound—differing only in the fluorine positions on the phenyl ring (3,5- vs. 2,5-) and the linker attachment point—yet these compounds are chemically and presumably biologically distinct entities, as positional isomerism of fluorine atoms in kinase inhibitors is a well-established determinant of hinge-region binding geometry, selectivity, and ADME properties [1][2]. Direct biological data for the target 2,5-difluorophenyl isomer have not been published; however, the regioisomeric distinction provides a clear rationale for procurement of the specific isomer in SAR expansion studies [1][2].

c-Met kinase Structure-Activity Relationship Fluorine substitution

Propanamide Linker Length Confers Superior Class-Level Potency Relative to Acetamide-Linked Pyridazinone Analogs

In a systematic study of 3(2H)-pyridazinone derivatives, propanamide-linked compounds demonstrated consistently higher antinociceptive activity than acetamide-linked counterparts when evaluated at a 100 mg/kg dose in mice [1]. Compound 15 (propanamide series) and compound 6 (acetamide series) were the most potent representatives of their respective linker classes, and the authors concluded that 'propanamides have generally been found more potent than acetamides' [1]. The target compound incorporates this favorable propanamide linker architecture, connecting the pyridazinone core to the 2,5-difluorophenyl ring through a three-carbon spacer. This differentiates it from acetamide-linked analogs such as N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide, which may exhibit reduced conformational flexibility and altered pharmacophore presentation .

Antinociceptive activity Linker SAR Pyridazinone

Pyridazinone Core Scaffold Validated at Nanomolar Potency Against c-Met Kinase with High Selectivity

The 6-oxo-1,6-dihydropyridazin-3-yl core present in the target compound has been extensively validated as a c-Met kinase inhibitor scaffold. In the Merck Serono optimization campaign, pyridazinone derivatives achieved c-Met biochemical IC₅₀ values as low as 0.6–6.5 nM and were described as 'exquisitely c-Met selective' when screened against a broad kinase panel [1][2]. The co-crystal structure (PDB 4R1Y) confirms the pyridazinone carbonyl engages the hinge region of c-Met, a binding mode the target compound's core can recapitulate [2]. In a separate series, the dual c-Met/HDAC pyridazinone inhibitor 2m achieved IC₅₀ values of 0.71 nM (c-Met) and 38 nM (HDAC1), with antiproliferative activity against EBC-1 and HCT-116 cells exceeding that of the reference drug Chidamide [3]. The 1-methyl substitution on the pyridazinone nitrogen (present in the target) is conserved across multiple optimized leads: LML134 (a histamine H3 receptor inverse agonist) and Compound 62 (an SCD inhibitor with IC₅₀ = 20 nM at SCD5) both retain this N-methyl group as a critical potency determinant [4][5].

c-Met kinase Kinase selectivity Pyridazinone pharmacophore

Physicochemical Differentiation: XLogP3-AA of 0.7 and Topological Polar Surface Area of 61.8 Ų Position Compound Within Oral Drug-Like Space

The target compound exhibits computed physicochemical properties consistent with oral drug-likeness: XLogP3-AA = 0.7, topological polar surface area (TPSA) = 61.8 Ų, molecular weight = 293.27 g/mol, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 4 rotatable bonds [1]. These values place the compound within Lipinski and Veber rule boundaries. For comparison, the clinical-stage pyridazinone LML134 (MW ~420 g/mol) has a higher molecular weight and TPSA, while the optimized c-Met inhibitor MSC2156119 (compound 22, MW ~480 g/mol) has substantially higher lipophilicity [2][3]. The target compound's XLogP3-AA of 0.7 is notably lower than the logD values of many optimized pyridazinone leads (which range from 2.0 to 4.0), suggesting potentially superior aqueous solubility and a favorable starting point for property-based lead optimization [2]. This differentiates it from more lipophilic pyridazinone analogs that may require formulation-enabled delivery.

Drug-likeness Physicochemical properties Oral bioavailability prediction

Optimized Application Scenarios for N-(2,5-Difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide in Research and Industrial Procurement


Kinase Inhibitor Screening Library Expansion for c-Met-Driven Oncology Programs

The target compound is optimally deployed as part of a diversity-oriented kinase-focused screening deck. The pyridazinone core has been structurally validated in the c-Met ATP-binding pocket (PDB 4R1Y) and has delivered clinical candidates such as MSC2156119 with sub-nanomolar c-Met potency and in vivo tumor efficacy [1]. The 2,5-difluorophenyl-propanamide substitution pattern is chemically distinct from the published pyrimidine-linked or carbamate-linked pyridazinone leads, offering a novel vector for intellectual property generation and selectivity profiling against the kinome [1]. Procurement of this specific compound—rather than the 3,5-difluorophenyl regioisomer (ChemBridge 9242780)—is critical because fluorine regiochemistry directly impacts hinge-binding geometry and selectivity fingerprints [1][2].

Structure-Activity Relationship (SAR) Studies on Fluorine Positional Isomerism in Pyridazinone Pharmacophores

This compound serves as a key SAR probe for investigating the impact of fluorine substitution pattern (2,5- vs. 3,5- vs. 2,4-difluorophenyl) on target potency, selectivity, and ADME properties. The N-methyl pyridazinone core is conserved across multiple active chemotypes, including SCD inhibitors (SCD5 IC₅₀ as low as 20 nM) and H3 receptor inverse agonists (LML134) [3][4]. Systematic procurement of the 2,5-difluorophenyl isomer alongside its regioisomeric partners enables construction of a complete fluorine-walk SAR matrix, which is a well-established strategy in medicinal chemistry for optimizing metabolic stability and off-target selectivity [1].

Anti-Inflammatory Drug Discovery Leveraging Propanamide Linker Potency Advantage

The propanamide linker architecture of this compound aligns with published SAR demonstrating superior antinociceptive activity of propanamide-linked pyridazinones compared to their acetamide counterparts [5]. The compound can serve as a starting point for anti-inflammatory lead generation campaigns targeting COX-2 or related inflammatory mediators, where the 2,5-difluorophenyl group may confer additional potency or selectivity advantages over non-fluorinated or mono-fluorinated analogs. Procurement for this application is supported by the compound's favorable computed physicochemical profile (XLogP3-AA = 0.7, TPSA = 61.8 Ų), which suggests adequate aqueous solubility for in vivo testing [6].

Computational Chemistry and Molecular Docking Validation Studies

The compound's moderate molecular weight (293.27 g/mol), limited rotatable bonds (4), and well-characterized pyridazinone core make it suitable for computational docking and molecular dynamics simulations to predict binding modes against kinase or other protein targets. The availability of high-resolution co-crystal structures of related pyridazinone inhibitors (e.g., PDB 4R1Y at 2.00 Å) provides a robust structural template for in silico studies [1]. The 2,5-difluorophenyl group introduces specific electrostatic and steric features that can be computationally parameterized to guide virtual screening or free-energy perturbation (FEP) calculations, particularly when compared to the 3,5-difluorophenyl regioisomer [1][2].

Quote Request

Request a Quote for N-(2,5-difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.